molecular formula C17H22BrNO2 B13680700 tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate

tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate

Cat. No.: B13680700
M. Wt: 352.3 g/mol
InChI Key: MINWTUNSUSHYBC-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group at the 1-position of the indole ring, a bromine atom at the 3-position, and another tert-butyl group at the 5-position.

Preparation Methods

The synthesis of tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and reagents such as diphenylphosphoryl azide and N-ethyl-N,N-diisopropylamine .

Chemical Reactions Analysis

tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.

    Alkylation and Acylation: The tert-butyl groups can be modified through alkylation and acylation reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

Properties

Molecular Formula

C17H22BrNO2

Molecular Weight

352.3 g/mol

IUPAC Name

tert-butyl 3-bromo-5-tert-butylindole-1-carboxylate

InChI

InChI=1S/C17H22BrNO2/c1-16(2,3)11-7-8-14-12(9-11)13(18)10-19(14)15(20)21-17(4,5)6/h7-10H,1-6H3

InChI Key

MINWTUNSUSHYBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C=C2Br)C(=O)OC(C)(C)C

Origin of Product

United States

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